molecular formula C25H53N2O6P B1680231 rac-3-Hexadecanamido-2-methoxypropyl phosphocholine CAS No. 112989-00-1

rac-3-Hexadecanamido-2-methoxypropyl phosphocholine

Cat. No.: B1680231
CAS No.: 112989-00-1
M. Wt: 508.7 g/mol
InChI Key: GLZQVYDFXUECNY-UHFFFAOYSA-N
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Description

rac-3-Hexadecanamido-2-methoxypropyl phosphocholine is a phospholipid compound known for its inhibitory action on protein kinase C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine typically involves the reaction of hexadecanamide with 2-methoxypropyl phosphocholine under specific conditions. The process requires careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through chromatography and crystallization to achieve the required quality standards for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

rac-3-Hexadecanamido-2-methoxypropyl phosphocholine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, under acidic or basic conditions.

    Reduction: Sodium borohydride, in anhydrous solvents.

    Substitution: Halogens or alkylating agents, under controlled temperature and pressure.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

rac-3-Hexadecanamido-2-methoxypropyl phosphocholine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.

    Biology: Serves as a tool for studying cell signaling pathways, particularly those involving protein kinase C.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties due to its ability to inhibit neoplastic cell growth.

    Industry: Utilized in the development of pharmaceuticals and as a component in various biochemical assays.

Mechanism of Action

The primary mechanism of action of rac-3-Hexadecanamido-2-methoxypropyl phosphocholine involves the inhibition of protein kinase C. This enzyme plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting protein kinase C, the compound can modulate these processes, making it a valuable tool in cancer research and other biomedical applications.

Comparison with Similar Compounds

Similar Compounds

    1-Octadecyl-2-methoxy-rac-glycero-3-phosphocholine: Another phospholipid with similar inhibitory effects on protein kinase C.

    rac-2-Methoxy-3-hexadecanamido-1-propylphosphocholine: A closely related compound with comparable biological activities.

Uniqueness

rac-3-Hexadecanamido-2-methoxypropyl phosphocholine stands out due to its specific structural features, which confer unique inhibitory properties on protein kinase C. Its ability to inhibit neoplastic cell growth more effectively than some of its analogues makes it a compound of significant interest in cancer research.

Properties

IUPAC Name

[3-(hexadecanoylamino)-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H53N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(28)26-22-24(31-5)23-33-34(29,30)32-21-20-27(2,3)4/h24H,6-23H2,1-5H3,(H-,26,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZQVYDFXUECNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H53N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920962
Record name 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112989-00-1
Record name NSC 624871
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(1-Hydroxyhexadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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